molecular formula C9H15NO2 B14388164 2-[(Morpholin-4-yl)methylidene]butanal CAS No. 88652-88-4

2-[(Morpholin-4-yl)methylidene]butanal

Cat. No.: B14388164
CAS No.: 88652-88-4
M. Wt: 169.22 g/mol
InChI Key: FYJHIDLIISIRFX-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methylidene]butanal is an organic compound featuring a morpholine ring conjugated to a butanal backbone via a methylidene (-CH=) group. The methylidene group may confer reactivity suitable for forming hydrazones or participating in condensation reactions, similar to benzylidene hydrazines reported in antitubercular studies .

Properties

CAS No.

88652-88-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(morpholin-4-ylmethylidene)butanal

InChI

InChI=1S/C9H15NO2/c1-2-9(8-11)7-10-3-5-12-6-4-10/h7-8H,2-6H2,1H3

InChI Key

FYJHIDLIISIRFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCOCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methylidene]butanal typically involves the reaction of morpholine with butanal under specific conditions. One common method involves the condensation reaction between morpholine and butanal in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents in industrial settings is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methylidene]butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Morpholin-4-yl)methylidene]butanal has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-[(Morpholin-4-yl)methylidene]butanal with three structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield PAINS Classification
This compound (Target) Inferred: C₉H₁₅NO₂ Morpholin-4-ylmethylidene, butanal Potential antimicrobial/anticancer activity Not reported Unknown
Ethyl-2-[(phenyl)methylidene]-5-(phenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₁N₃O₃S Phenylmethylidene, thiazolopyrimidine High-throughput screening (HTS) candidate Not specified PAINS-positive (57.6%)
Benzyl/t-butyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate Variable (e.g., C₁₈H₂₄N₄O₅) Benzylidene hydrazine, carbamate Antitubercular 50–89% Not assessed
2-Morpholinophenol C₁₀H₁₃NO₂ Morpholine, phenol Pharmaceutical applications Not specified Not applicable
Key Observations:

Substituent Effects :

  • The morpholine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to phenylmethylidene derivatives (e.g., compound 2 in ). However, suggests that morpholine substituents can reduce receptor affinity compared to alkyl chains in certain contexts (e.g., 14× lower affinity than n-pentyl analogs) .
  • Benzylidene hydrazines (e.g., ) exhibit antitubercular activity, implying that the methylidene group in the target compound could similarly engage in bioactive interactions.

This highlights a critical consideration for drug discovery efforts involving the target compound.

Synthetic Accessibility :

  • Benzylidene hydrazines are synthesized in moderate-to-high yields (50–89%) , suggesting that analogous methods (e.g., condensation reactions) might be applicable to the target compound.

Stability and Reactivity

  • The methylidene group in the target compound is likely reactive toward nucleophiles, akin to benzylidene hydrazines forming stable hydrazone linkages .
  • Morpholine’s electron-rich nitrogen may participate in hydrogen bonding or act as a weak base, influencing pharmacokinetic properties .

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